3-Bromo-pyridazine hydrobromide
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-Bromo-pyridazine hydrobromide has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .
Chemical Reactions Analysis
While specific chemical reactions involving 3-Bromo-pyridazine hydrobromide are not detailed in the search results, a related compound, 3-bromopyridine, has been used in various reactions associated with aryl halides . These include the Heck reaction and Buchwald-Hartwig coupling .
Physical And Chemical Properties Analysis
3-Bromo-pyridazine hydrobromide is a white to light yellow crystalline powder that is hygroscopic in nature. It has a molecular weight of 251.92 g/mol and a melting point between 200°C and 202°C. It is soluble in water, methanol, and ethanol, and sparingly soluble in ethyl acetate, acetone, and chloroform.
Scientific Research Applications
Organic Synthesis Intermediates
3-Bromo-pyridazine hydrobromide: is a valuable intermediate in organic synthesis. It is particularly useful in the synthesis of various brominated heterocyclic compounds . These compounds are crucial for constructing complex molecules that have applications in pharmaceuticals, agrochemicals, and materials science.
Pharmaceutical Research
This compound has significant implications in pharmaceutical research. It serves as a building block for the synthesis of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines , which are frameworks present in many drugs with therapeutic value, including anti-inflammatory and antidepressant medications.
Medicinal Chemistry
In medicinal chemistry, 3-Bromo-pyridazine hydrobromide is used to develop new compounds with potential biological activities. Its role in the chemodivergent synthesis of compounds allows researchers to explore novel treatments for various diseases .
Chemical Education
The compound is also utilized in educational settings to teach important chemical reactions, such as α-bromination . It provides a practical example for students to understand the principles of organic chemistry and the application of bromination reactions in synthesis .
Innovation in Experimental Chemistry
It is employed in innovative experiments to enhance the scientific literacy and practical skills of students. The use of 3-Bromo-pyridazine hydrobromide in experimental teaching fosters innovation consciousness and practical aptitude among chemistry students .
Biological Activity Research
Research into compounds containing the pyrimidine moiety, such as 3-Bromo-pyridazine hydrobromide , is gaining focus due to their wide range of biological activities. These include anti-inflammatory , antioxidant , antimicrobial , antitumor , antiviral , and antiplatelet properties .
Safety And Hazards
Future Directions
The base-catalyzed isomerization of simple aryl halides, such as 3-Bromo-pyridazine hydrobromide, presents a novel approach to the synthesis of 1,4-dihydropyridine derivatives from pyridines . This process expands the scope of pyridine reduction and represents a new mode for pyridine functionalization .
properties
IUPAC Name |
3-bromopyridazine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2.BrH/c5-4-2-1-3-6-7-4;/h1-3H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTQKOCSGGRTSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-pyridazine hydrobromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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